molecular formula C13H11BrO B018167 4-Benzyloxybromobenzene CAS No. 6793-92-6

4-Benzyloxybromobenzene

Cat. No. B018167
CAS RN: 6793-92-6
M. Wt: 263.13 g/mol
InChI Key: OUQSGILAXUXMGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Benzyloxybromobenzene can be synthesized from p-dibromobenzene derivatives through a series of chemical reactions, including Sonogashira coupling reaction and the removal of acetone in an alkaline medium. The structures of the synthesized compounds are characterized by techniques such as GPC and 1H NMR (Luo Chun-hua, 2007).

Molecular Structure Analysis

The molecular structure of gaseous monobromobenzene, a related compound, has been studied using electron diffraction and microwave rotational constants. This study provides insight into the geometry of the benzene ring, indicating significant angular distortion at the ipso carbon atom due to the electronegative substituent. Such structural insights are crucial for understanding the reactivity and properties of 4-benzyloxybromobenzene (Almenningen et al., 1985).

Chemical Reactions and Properties

Chemical reactions involving 4-benzyloxybromobenzene are not directly detailed in the available research. However, studies on related bromobenzene derivatives indicate their value as precursors in organic synthesis, such as in the formation of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These reactions highlight the chemical versatility and utility of bromobenzene derivatives (S. Hsiao et al., 2000).

Physical Properties Analysis

While specific studies on the physical properties of 4-benzyloxybromobenzene were not identified, research on similar compounds, such as 1,4-diphenoxybenzene, reveals their crystal structures and dynamics. These studies are fundamental for understanding how the structure affects the physical properties and reactivity of the compound (Clayden et al., 1990).

Chemical Properties Analysis

Research on 4-benzyloxybromobenzene's chemical properties directly is limited, but studies on related compounds, such as tetrafluorobenzenes, provide insights into the effects of substitution on the benzene ring. These studies indicate slight deviations from symmetry in the ring structure, affecting the compound's chemical behavior (Schei et al., 1984).

Scientific Research Applications

  • It is utilized for selective N-acylation of 2- and 3-aminobenzenesulfamides (Kravchenya, 1990).

  • This compound is used in the synthesis of coumestanes, which have further research applications (Laschober & Kappe, 1990).

  • It serves as a precursor for various organic transformations, especially in reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).

  • 4-Benzyloxybromobenzene has been used in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).

  • Molecular crystals made from this compound can construct noninterpenetrated three-dimensional networks with high hydrogen bonding and volume accessibility (Maly, Gagnon, Maris, & Wuest, 2007).

  • In gas-liquid chromatography, it and its mixtures are used as stationary phases for separating close-boiling meta- and para-disubstituted benzene isomers (Andrews, Schroeder, & Schroeder, 1972).

Safety And Hazards

4-Benzyloxybromobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only in well-ventilated areas and contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

1-bromo-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQSGILAXUXMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218142
Record name 4-Benzyloxybromobenzene
Source EPA DSSTox
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Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxybromobenzene

CAS RN

6793-92-6
Record name 1-(Benzyloxy)-4-bromobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyloxybromobenzene
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Record name 4-Benzyloxybromobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-phenylmethoxybenzene
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Synthesis routes and methods I

Procedure details

4-Bromophenol (2 g, 0.0116 mol) in acetone (40 ml) was treated with potassium carbonate (1.91 g, 1.2 equivalents) and benzyl bromide (1.44 ml, 1.05 equivalents). The reaction was refluxed under nitrogen. After 5–6 hours of reflux, the reaction was cooled to room temperature and diluted with an equal volume of ethyl acetate. This was diluted further with water and the organic layer was separated, dried over magnesium sulfate and evaporated to dryness to afford a white fluffy powder. Yield=2.36 g (73%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromophenol (20.0 g, 116 mmol) dissolved in DMF (100 ml) were added successively benzyl bromide (13.7 ml, 116 mmol), potassium carbonate (47.9 g, 347 mmol) and sodium iodide (1.7 g, 11.6 mmol), and the mixture was stirred for 4 hr at room temperature. Insoluble material was filtered off and water (500 ml) was added to the obtained filtrate. The precipitate was collected by filtration and the obtained precipitate was dissolved in diethyl ether (300 ml). The mixture was washed with water (100 ml) and saturated brine (100 ml). The organic layer was dried over anhydrous magnesium sulfate and concentrated. The obtained residue was washed with cold hexane and dried to give the title compound (26.2 g, 86%) as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.7 mL
Type
reactant
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Quantity
47.9 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods III

Procedure details

15.26 g of sodium hydride at 50% in oil were added at 0° C. to a solution under an inert gas atmosphere of 50 g of p-bromophenol in 320 ml of dimethylformamide and after the mixture was stirred for 30 minutes at 0° C., then 37.7 ml of benzyl bromide were added. The mixture was stirred for 2 hours 30 minutes, allowing the temperature to rise to 20° C., and then the reaction mixture was poured into ice-cooled water. The precipitate was filtered off and dried to obtain 73.35 g of the expected product with an Rf: 0.85 (thin layer chromatography, support: silica, eluant: cyclohexane/ethyl acetate 7/3).
Quantity
15.26 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
37.7 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

15.26 g of 50% sodium hydride in oil is added, at 0° C., to a solution under inert gas of 50 g of parabromophenol in 320 ml of dimethylformamide, followed by agitation for 30 minutes at 0° C., then 37.7 ml of benzyl bromide is added. Agitation is carried out for 2 hours 30 minutes while allowing the temperature to return to 20° C., then the reaction mixture is poured into ice-cooled water, the precipitate is filtered and dried. 73.35 g of expected product is obtained. Rf: 0.85 (thin layer chromatography, support: silica, eluant: cyclohexane/ethyl acetate 7/3).
Quantity
15.26 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
37.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Benzyloxybromobenzene
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
50
Citations
L Joucla, G Cusati, C Pinel, L Djakovitch - Applied Catalysis A: General, 2009 - Elsevier
… Initially, optimization of the Suzuki cross-coupling reaction using potassium vinyltrifluoroborate was carried out using 4-benzyloxybromobenzene under the reaction conditions we …
Number of citations: 41 www.sciencedirect.com
Y Matsumoto, Y Hashimoto, S Fujii - RSC advances, 2023 - pubs.rsc.org
… From 4-benzyloxybromobenzene (7) as the starting material, lithiation and arylation with trimethoxymethylsilane gave methoxysilane 8a, and removal of the benzyl groups and methyl …
Number of citations: 4 pubs.rsc.org
J Allen - Journal of Labelled Compounds and …, 1980 - Wiley Online Library
… An alternative route via 4-benzyloxybenzoic acid prepared by carbonation of the Grignard reagent from 4-benzyloxybromobenzene and subsequent treatment of the corresponding acid …
G Cusati, A Wedig, L Djakovitch - Letters in Organic Chemistry, 2009 - ingentaconnect.com
… starting from isolated 4-benzyloxybromobenzene. This was reasonably attributed to the presence of KCl in the reaction medium that is known to promote the Heck coupling reactions [17]…
Number of citations: 20 www.ingentaconnect.com
S Yu, Y Liu, C Shang, Y Du, J Liu - Tetrahedron Letters, 2021 - Elsevier
… Aryllithium reagent, which is in situ generated from 4-benzyloxybromobenzene and n-BuLi, … Grignard reagent, which is also derived from 4-benzyloxybromobenzene, lower yield (<40%) …
Number of citations: 2 www.sciencedirect.com
I Chakraborty, S Chatterjee, A Manna, T Bhaumik - Tetrahedron Letters, 2019 - Elsevier
… The reaction of aldehyde 6 and the Grignard reagent prepared from 4-benzyloxybromobenzene [7], for 6 h at reflux gave a mixture of epimeric alcohols 7 in ca. 1:1 ratio (determined by …
Number of citations: 4 www.sciencedirect.com
K Suzuki, T Tatsuoka, T Ishihara, R OGiNo… - Chemical and …, 1997 - jstage.jst.go.jp
… Reaction of 4 with Grignard reagent prepared from 4-benzyloxybromobenzene afforded 5, which was transformed to the phenol (6) by reduction with triethylsilane in the presence of …
Number of citations: 6 www.jstage.jst.go.jp
AP Guzikowski, AP Tamiz… - Journal of medicinal …, 2000 - ACS Publications
… The preparation of 4-(4-hydroxyphenyl)piperidine 12 (10) was performed according to general literature procedures 13 starting from 4-benzyloxybromobenzene (8; Scheme 1). …
Number of citations: 59 pubs.acs.org
H Otsuka, I Onozuka, T Shioya… - … Chemistry and Physics, 2002 - Wiley Online Library
… To a suspension of Mg turnings (4.10 g, 169 mmol) in THF (10 mL) was added dropwise 4-benzyloxybromobenzene (40.0 g, 152 mmol) in THF (35 mL). After addition, the reaction …
Number of citations: 4 onlinelibrary.wiley.com
L Hejtmánková, J Jirman, M Sedlák - Research on Chemical Intermediates, 2009 - Springer
… THF (70 mL) with addition of several drops of methyl iodide placed in ultrasonic bath at a temperature of 45C was treated with a solution of 52.6 g (0.2 mol) 4-benzyloxybromobenzene […
Number of citations: 9 link.springer.com

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